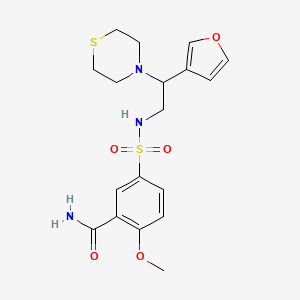

5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide

Description

This compound is a sulfamoyl-benzamide derivative characterized by a 2-methoxybenzamide core linked to a thiomorpholinoethyl group substituted with a furan-3-yl moiety. The furan-3-yl substituent may enhance aromatic interactions in enzyme binding pockets, differentiating it from furan-2-yl analogs (e.g., LMM11) .

Properties

IUPAC Name |

5-[[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]sulfamoyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S2/c1-25-17-3-2-14(10-15(17)18(19)22)28(23,24)20-11-16(13-4-7-26-12-13)21-5-8-27-9-6-21/h2-4,7,10,12,16,20H,5-6,8-9,11H2,1H3,(H2,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMOJYQCFUMYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, including the formation of the furan ring, the introduction of the thiomorpholinoethyl group, and the attachment of the sulfamoyl and methoxy groups to the benzamide core. Common synthetic routes may include:

Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thiomorpholinoethyl Group: This step may involve nucleophilic substitution reactions where a thiomorpholine derivative is reacted with an appropriate electrophile.

Attachment of the Sulfamoyl Group: This can be done through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.

Methoxylation of the Benzamide Core:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The furan ring and thiomorpholinoethyl group can be oxidized under appropriate conditions using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiomorpholinoethyl group may produce thiomorpholine derivatives.

Scientific Research Applications

5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.

Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

Material Science: Its unique structure may impart desirable properties to materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The furan ring and thiomorpholinoethyl group may interact with enzymes or receptors, modulating their activity. The sulfamoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules from the evidence:

Key Comparative Insights

- Thiomorpholine vs. Oxadiazole/Thiadiazole : The target’s thiomorpholine ring (saturated, sulfur-containing) likely improves metabolic stability compared to LMM5/LMM11’s oxadiazole (prone to hydrolysis) and C9.-7134636’s thiadiazole (electron-deficient). Thiomorpholine may also enhance membrane permeability .

- Furan-3-yl vs.

- Sulfamoyl Group Variations: The target’s sulfamoyl-thiomorpholinoethyl side chain differs from LMM5’s benzyl(methyl)sulfamoyl and LMM11’s cyclohexyl(ethyl)sulfamoyl. These substitutions influence steric bulk and lipophilicity, impacting target engagement .

- 2-Methoxybenzamide Core : Shared across multiple compounds, this core is likely critical for binding to enzymes like thioredoxin reductase, as seen in LMM5/LMM11 .

Research Findings and Hypotheses

- Antifungal Potential: Analogues like LMM5/LMM11 demonstrate that sulfamoyl-benzamides with heterocyclic substituents inhibit thioredoxin reductase. The target compound’s thiomorpholine and furan-3-yl groups may confer similar or improved activity, warranting in vitro validation .

- SAR (Structure-Activity Relationship) :

- The 2-methoxybenzamide core is essential for binding.

- Thiomorpholine enhances stability compared to oxadiazoles.

- Furan-3-yl may optimize π-π stacking in hydrophobic enzyme pockets.

- Synthetic Feasibility : and outline methods for synthesizing sulfamoyl and benzamide derivatives, suggesting the target compound could be synthesized via similar coupling reactions .

Biological Activity

5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C₁₅H₁₈N₂O₃S

- Molecular Weight : 306.38 g/mol

The structure includes a methoxy group, a sulfamoyl moiety, and a furan ring, which contribute to its biological properties.

The compound exhibits several biological activities primarily through the inhibition of specific enzymes and pathways involved in disease processes:

- Renin Inhibition : Research indicates that compounds similar to this compound may inhibit renin, an enzyme crucial for regulating blood pressure and fluid balance. This property suggests potential applications in treating hypertension and related cardiovascular conditions .

- VEGFR-2 Inhibition : Preliminary studies have shown that derivatives of this compound can inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in angiogenesis. Inhibition of VEGFR-2 can lead to reduced tumor growth by limiting blood supply to cancerous tissues .

- Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest, particularly at the G2/M phase .

Table 1: Summary of Biological Activities

| Activity | Assessed Cell Lines | IC50 Values | Reference |

|---|---|---|---|

| Renin Inhibition | N/A | N/A | |

| VEGFR-2 Inhibition | HepG2, MCF-7 | 42.5 nM | |

| Cytotoxicity | MCF-7, A549 | 6.66 μM (A549) | |

| Apoptosis Induction | HT-29 | N/A |

Detailed Findings from Research

- Renin Inhibition Studies : The compound's structural features suggest it could effectively bind to the active site of renin, thus inhibiting its activity. This inhibition could lead to therapeutic effects in hypertension management .

- Cytotoxicity Mechanisms : In vitro studies have shown that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to caspase activation. Flow cytometry analysis confirmed significant cell cycle arrest in treated cells .

- VEGFR-2 Targeting : Compounds derived from this structure were tested for their ability to inhibit VEGFR-2 with promising results. The IC50 values indicate strong potential as anti-cancer agents by disrupting angiogenesis in tumors .

Q & A

Q. What synthetic routes are recommended for preparing 5-(N-(2-(furan-3-yl)-2-thiomorpholinoethyl)sulfamoyl)-2-methoxybenzamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions:

- Step 1 : Introduce the furan-3-yl group via cyclization or coupling reactions. For example, furan derivatives can be synthesized using cyclization of diols or ketones under acidic conditions .

- Step 2 : Functionalize the thiomorpholinoethyl group. Thiomorpholine derivatives are often prepared by reacting thiols with epoxides or via nucleophilic substitution .

- Step 3 : Couple the sulfamoyl and benzamide moieties. Amide bond formation can be achieved using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like DCM or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) is recommended for isolating the final product .

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., furan protons at δ 6.3–7.2 ppm, thiomorpholine signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, S composition within ±0.4% deviation .

Q. What are the recommended storage conditions and solubility profiles for this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the thiomorpholine group. Use amber vials to avoid photodegradation .

- Solubility : Test in DMSO (25 mg/mL as a stock solution) and dilute in aqueous buffers (pH 7.4). Limited solubility in polar solvents (e.g., water) necessitates sonication or co-solvents like ethanol .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer :

- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Include solvent effects (e.g., PCM model for DMSO) .

- Key Outputs :

- HOMO-LUMO gap to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational parameters .

Q. What strategies can address contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Optimization :

- Enzyme Inhibition : Use standardized PFOR (pyruvate:ferredoxin oxidoreductase) assays under anaerobic conditions, as the thiomorpholine group may interact with flavin-dependent enzymes .

- Cell-Based Assays : Account for membrane permeability by adjusting lipid solubility (e.g., via logP calculations) and using efflux pump inhibitors .

- Data Normalization : Include positive controls (e.g., nitazoxanide for antiparasitic activity) and normalize results to cell viability (MTT assay) .

Q. How does the compound interact with flavin-dependent oxidoreductases, and what crystallographic evidence supports this?

- Methodological Answer :

- Crystallographic Screening : Soak crystals of FAD-dependent oxidoreductases (e.g., from Chaetomium thermophilum) with the compound at 10 mM. Resolve structures via X-ray diffraction (1.5–2.0 Å resolution) to identify binding pockets .

- Key Interactions :

- Hydrogen bonding between the sulfamoyl group and active-site residues (e.g., Arg234).

- π-Stacking of the furan ring with flavin cofactors .

- Validation : Mutagenesis studies (e.g., Ala-scanning) to confirm critical binding residues .

Q. What are the implications of the compound’s thiomorpholine and sulfamoyl groups on its pharmacokinetic profile?

- Methodological Answer :

- Metabolic Stability : Assess cytochrome P450 metabolism using liver microsomes. The thiomorpholine group may undergo S-oxidation, while the sulfamoyl group resists hydrolysis .

- Permeability : Perform Caco-2 monolayer assays. LogD (pH 7.4) calculations predict moderate blood-brain barrier penetration .

- Toxicity Screening : Test for hERG channel inhibition (patch-clamp assays) due to aromatic/amine motifs .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate this compound’s anti-microbial potential?

- Methodological Answer :

- Strain Selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (e.g., C. albicans) .

- Dosing Range : Test 0.1–100 µM concentrations. Use broth microdilution (CLSI guidelines) and measure MIC/MBC after 24 hours .

- Synergy Testing : Combine with β-lactams or azoles to assess potentiation effects (checkerboard assay) .

Q. What analytical techniques are critical for resolving synthetic byproducts or degradation products?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate byproducts. Monitor m/z signals for sulfamoyl cleavage (loss of 96 Da) or furan oxidation (+16 Da) .

- Stability Studies : Incubate at 40°C/75% RH for 4 weeks (ICH guidelines). Compare fresh vs. aged samples via NMR to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.